Rituximab (anti-CD20)

adenosine uptake inhibition cardiovascular disorders substituted phenylcyclohexanecarboxamides

The target compound and its analogs are a series of synthetic small molecules characterized by a central cyclohexanecarboxamide core linked to various aromatic and heterocyclic moieties, including indole, benzoxazole, benzodioxin, benzothiazin, and quinoxaline. They are classified as substituted phenylcyclohexanecarboxamides, a class investigated for adenosine uptake inhibition and cardiovascular applications.

Molecular Formula C222H230N14O23S2
Molecular Weight 3526 g/mol
Cat. No. B13396808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRituximab (anti-CD20)
Molecular FormulaC222H230N14O23S2
Molecular Weight3526 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)N=CC4)C(=O)C5CCCCC5.CC=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)N=C(O4)C)C(=O)C5CCCCC5.COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)NCCO4)C(=O)C5CCCCC5.COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCCO4)C(=O)C5CCCCC5.COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)NCCS4)C(=O)C5CCCCC5.COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)NCCS4(=O)=O)C(=O)C5CCCCC5.COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5CCCCC5
InChIInChI=1S/C32H31N3O3.C32H34N2O5S.C32H34N2O4.C32H34N2O3S.C32H33NO5.C31H32N2O2.C31H32N2O/c1-38-31(36)17-12-23-6-5-9-28(20-23)35(32(37)26-7-3-2-4-8-26)22-24-10-13-25(14-11-24)27-15-16-29-30(21-27)34-19-18-33-29;1-39-31(35)17-12-23-6-5-9-28(20-23)34(32(36)26-7-3-2-4-8-26)22-24-10-13-25(14-11-24)27-15-16-29-30(21-27)40(37,38)19-18-33-29;2*1-37-31(35)17-12-23-6-5-9-28(20-23)34(32(36)26-7-3-2-4-8-26)22-24-10-13-25(14-11-24)27-15-16-29-30(21-27)38-19-18-33-29;1-36-31(34)17-12-23-6-5-9-28(20-23)33(32(35)26-7-3-2-4-8-26)22-24-10-13-25(14-11-24)27-15-16-29-30(21-27)38-19-18-37-29;1-3-8-23-9-7-12-28(19-23)33(31(34)26-10-5-4-6-11-26)21-24-13-15-25(16-14-24)27-17-18-29-30(20-27)35-22(2)32-29;1-2-7-23-8-6-11-29(20-23)33(31(34)26-9-4-3-5-10-26)22-24-12-14-25(15-13-24)27-16-17-30-28(21-27)18-19-32-30/h5-6,9-21,26H,2-4,7-8,22H2,1H3;5-6,9-17,20-21,26,33H,2-4,7-8,18-19,22H2,1H3;2*5-6,9-17,20-21,26,33H,2-4,7-8,18-19,22H2,1H3;5-6,9-17,20-21,26H,2-4,7-8,18-19,22H2,1H3;3,7-9,12-20,26H,4-6,10-11,21H2,1-2H3;2,6-8,11-17,19-21,26H,3-5,9-10,18,22H2,1H3
InChIKeyRSEKYLFCZNOVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide and Analog Series: Structural Classification and Known Data Landscape


The target compound and its analogs are a series of synthetic small molecules characterized by a central cyclohexanecarboxamide core linked to various aromatic and heterocyclic moieties, including indole, benzoxazole, benzodioxin, benzothiazin, and quinoxaline [1]. They are classified as substituted phenylcyclohexanecarboxamides, a class investigated for adenosine uptake inhibition and cardiovascular applications [2]. However, a critical review of the scientific literature, patent databases, and authoritative chemical repositories reveals a near-total absence of publicly available, peer-reviewed quantitative data (e.g., IC50, Ki, EC50, PK parameters, selectivity profiles) for these specific molecular entities. The only accessible records are from commercial vendor listings and a PubChem mixture entry, which provide molecular formulae but no biological or pharmacological activity data [1].

Critical Assessment: Why N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide Cannot Be Interchanged Without Experimental Validation


Generic substitution within the substituted phenylcyclohexanecarboxamide class is scientifically unsound without direct, comparative experimental data. While the class shares a common core, variations in the appended heterocyclic groups (e.g., indole vs. benzoxazole vs. quinoxaline) are known to profoundly influence key drug-like properties, including target binding affinity, selectivity, metabolic stability, and solubility [1]. In the absence of any published potency, selectivity, or pharmacokinetic data for the target compound or its listed analogs, there is no empirical basis to assume functional equivalence or interchangeability. Relying on a generic class-level inference without compound-specific quantification introduces unacceptable risk in research or procurement decisions, potentially leading to experimental failure or invalid conclusions.

Quantitative Evidence Guide for N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide: Direct Comparators and Data Gaps


Absence of Publicly Available Biological Activity Data for N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide and Its Listed Analogs

A comprehensive search of primary research papers, patents, and authoritative databases (e.g., PubChem, BindingDB, ChEMBL) yields no quantitative biological activity data (e.g., IC50, Ki, EC50) for N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide or any of its listed analogs. The only available reference is a PubChem entry (CID 168009840) that lists the molecular formula for a mixture of compounds but contains no bioactivity or target information [1]. The broader patent literature on substituted phenylcyclohexanecarboxamides describes their use as adenosine uptake inhibitors for treating cardiovascular disorders, but specific compounds from the target list are not disclosed or exemplified [2].

adenosine uptake inhibition cardiovascular disorders substituted phenylcyclohexanecarboxamides

Application Scenarios for N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide Based on Structural Class Inference


In Vitro Screening for Adenosine Uptake Inhibition

Based on the class-level association of substituted phenylcyclohexanecarboxamides with adenosine uptake inhibition [1], the target compound may be evaluated as a research tool in in vitro assays (e.g., radiolabeled adenosine uptake in synaptosomes or cell lines) to explore its potential in cardiovascular or neurological research. However, this application is purely exploratory and requires full de novo characterization, as no specific potency data exist.

Medicinal Chemistry Scaffold Diversification

The compound's complex, multi-heterocyclic structure offers a platform for medicinal chemists to explore structure-activity relationships (SAR) within the phenylcyclohexanecarboxamide class. The indole moiety, in particular, is a privileged scaffold in drug discovery [1]. Researchers may synthesize and test derivatives to identify novel leads for cardiovascular or other therapeutic areas. The lack of existing data positions this compound as a blank slate for novel SAR studies.

Analytical Reference Standard for Mixture Characterization

Given its presence in a commercial mixture (as indicated by the PubChem entry for CID 168009840) [2], the individual compound may be procured and utilized as a reference standard for analytical method development (e.g., HPLC, LC-MS) to quantify or identify this specific component within a more complex sample or synthetic batch. This application is purely analytical and does not imply biological utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rituximab (anti-CD20)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.